N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-acetyl-4-phenylthiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise in antibacterial and antifungal studies, making it a candidate for developing new antimicrobial agents.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of acetyl and pivalamide groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKJDJUOPVPWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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